molecular formula C19H15ClN2O3S2 B215395 N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide

N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide

Cat. No. B215395
M. Wt: 418.9 g/mol
InChI Key: XJHGOPIXUAUOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide, also known as CB-MsPh-3-PS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which have been widely used in the development of drugs for various diseases.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide also inhibits the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in inflammation. It also reduces the levels of inflammatory mediators, such as COX-2 and iNOS.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide is its high potency and specificity towards cancer cells and inflammation. It has also been found to have low toxicity towards normal cells. However, one of the limitations of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide is its poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the research on N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to develop new methods for synthesizing N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide with improved solubility and potency. Additionally, the development of new analogs of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide could lead to the discovery of even more potent and specific compounds for therapeutic use.

Synthesis Methods

The synthesis of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide involves the reaction of 4-chlorobenzoyl chloride with 4-methylthiophenol in the presence of a base to form 4-(4-methylphenylthio)benzoyl chloride. This intermediate is then reacted with 3-pyridinesulfonamide in the presence of a base to form N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide.

Scientific Research Applications

N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its anti-inflammatory and analgesic effects.

properties

Product Name

N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide

Molecular Formula

C19H15ClN2O3S2

Molecular Weight

418.9 g/mol

IUPAC Name

4-chloro-N-[4-(4-methylphenyl)sulfanylpyridin-3-yl]sulfonylbenzamide

InChI

InChI=1S/C19H15ClN2O3S2/c1-13-2-8-16(9-3-13)26-17-10-11-21-12-18(17)27(24,25)22-19(23)14-4-6-15(20)7-5-14/h2-12H,1H3,(H,22,23)

InChI Key

XJHGOPIXUAUOCI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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